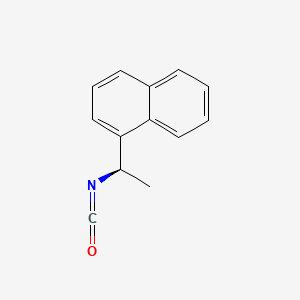

(R)-(-)-1-(1-Naphthyl)ethyl isocyanate

Descripción

Historical Evolution of Chiral Isocyanates in Organic Synthesis

The journey of chiral isocyanates is intrinsically linked to the broader history of stereochemistry and the development of methods to control chirality in chemical reactions. The concept of molecular chirality was first elucidated by Louis Pasteur in 1848 when he meticulously separated enantiomorphic crystals of sodium ammonium tartrate. libretexts.org This seminal work laid the foundation for stereochemistry, demonstrating that molecules could exist as non-superimposable mirror images, or enantiomers. A few years later, in 1853, Pasteur introduced the principle of chiral resolution by using a naturally occurring chiral amine, (+)-cinchotoxine, to form diastereomeric salts with racemic tartaric acid, which could then be separated by crystallization. wikipedia.org

This concept of using a single-enantiomer "resolving agent" to separate a racemic mixture became a cornerstone of organic synthesis. libretexts.org While early resolving agents were primarily naturally occurring acids and bases like tartaric acid and alkaloids, the 20th century saw the expansion of the synthetic chemist's toolkit to include a wider array of chiral reagents. libretexts.org

Isocyanates, a class of compounds characterized by the -N=C=O functional group, were discovered in the mid-19th century and became valued for their high reactivity, particularly towards nucleophiles like alcohols and amines. The development of chiral isocyanates, such as (R)-(-)-1-(1-Naphthyl)ethyl isocyanate, represented a logical progression, combining the reliable reactivity of the isocyanate group with the principles of stereochemical control. These reagents emerged as highly effective chiral derivatizing agents, capable of reacting with racemic alcohols or amines to form stable diastereomeric carbamates or ureas, respectively. The differing physical properties of these diastereomers, such as solubility or chromatographic retention times, could then be exploited for their separation.

Foundational Significance of this compound in Stereochemical Control

The foundational significance of this compound lies in its efficacy as a chiral resolving agent, particularly for the separation of enantiomers of alcohols and amines. The process of chiral resolution is a fundamental technique in stereochemistry for isolating pure enantiomers from a racemic mixture. wikipedia.org Since enantiomers possess identical physical properties in an achiral environment, direct separation is often impossible. libretexts.org The strategy, therefore, is to convert the pair of enantiomers into a pair of diastereomers, which have distinct physical properties and can be separated. libretexts.org

This compound serves as an enantiomerically pure reagent for this purpose. When it reacts with a racemic mixture of a chiral alcohol (containing both (R)- and (S)-alcohols), it forms a mixture of two diastereomeric carbamates: the (R,R)-carbamate and the (R,S)-carbamate. These diastereomers can then be separated using standard laboratory techniques such as fractional crystallization or chromatography. Once separated, the chiral auxiliary (the naphthylethylamine portion) can be cleaved to yield the individual, enantiomerically pure alcohols.

A primary application of this principle is in analytical chemistry, specifically in high-performance liquid chromatography (HPLC). By derivatizing a racemic analyte with this compound, the resulting diastereomers can be separated on a standard, achiral HPLC column. The bulky naphthyl group provides a strong chromophore, facilitating detection by UV spectroscopy. This method is widely used to determine the enantiomeric excess (ee) of a chiral sample.

| Property | Value |

|---|---|

| CAS Number | 42340-98-7 |

| Molecular Formula | C13H11NO |

| Molecular Weight | 197.24 g/mol |

| Appearance | Clear colorless to light yellow liquid |

| Density | 1.118 g/mL at 25 °C |

| Boiling Point | 106-108 °C at 0.16 mmHg |

| Refractive Index (n20/D) | 1.604 |

| Optical Rotation ([α]20/D) | -45° (c = 3.5 in toluene) |

Contemporary Research Landscape and Emerging Trends for this compound

In the contemporary research landscape, this compound continues to be a valuable reagent, with its applications extending into the synthesis of advanced materials. An emerging trend is its use as a chiral monomer in the synthesis of stereoregular polymers, particularly polyurethanes. wikipedia.org The stereochemistry of the polymer backbone can significantly influence its macroscopic properties, including thermal stability, mechanical strength, and degradability.

A recent study highlighted an innovative approach to creating chiral polyurethanes through the asymmetric copolymerization of meso-epoxides with highly reactive isocyanates. nih.gov While this specific study used other isocyanates, it underscores the potential and current interest in using chiral isocyanates like this compound to impart chirality to polymer chains. By incorporating this enantiopure monomer into a polymer backbone, researchers can synthesize optically active polyurethanes. libretexts.org Such chiral polymers are being investigated for applications in enantioselective separations (as chiral stationary phases for chromatography), as chiral catalysts, and in the development of materials with unique optical properties.

The high stereoregularity that can be achieved using such monomers can enhance the thermal stability of the resulting polyurethanes. libretexts.org This research direction opens up possibilities for creating novel, high-performance materials where properties are precisely controlled at the molecular level through stereochemistry. The ability of this compound to form stable urethane (B1682113) linkages makes it an ideal candidate for these advanced polymer synthesis applications. wikipedia.org

| Application Area | Specific Use |

|---|---|

| Organic Synthesis | Chiral resolving agent for racemic alcohols and amines. |

| Analytical Chemistry | Chiral derivatizing agent for the determination of enantiomeric purity by HPLC. |

| Pharmaceutical Development | Intermediate in the synthesis of enantiomerically pure active pharmaceutical ingredients. wikipedia.org |

| Polymer Chemistry | Chiral monomer for the synthesis of optically active and stereoregular polymers (e.g., polyurethanes). wikipedia.orglibretexts.org |

| Materials Science | Building block for advanced materials with specific thermal and mechanical properties. wikipedia.org |

Structure

3D Structure

Propiedades

IUPAC Name |

1-[(1R)-1-isocyanatoethyl]naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-10(14-9-15)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GONOHGQPZFXJOJ-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30195155 | |

| Record name | 1-(1-Naphthyl)ethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42340-98-7 | |

| Record name | (R)-(-)-1-(1-Naphthyl)ethyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42340-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Naphthyl)ethyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042340987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1-Naphthyl)ethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | R-(-)-1-(1-naphthyl)ethyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for R 1 1 Naphthyl Ethyl Isocyanate

Phosgene (B1210022) and Phosgene-Substitute Mediated Syntheses from Optically Active Precursors

The classical approach to the synthesis of isocyanates involves the use of phosgene. nih.gov In the case of (R)-(-)-1-(1-Naphthyl)ethyl isocyanate, this method starts from the optically active precursor, (R)-(-)-1-(1-Naphthyl)ethylamine. The reaction, known as phosgenation, introduces the isocyanate functionality directly onto the amine.

The general reaction is as follows: R-NH₂ + COCl₂ → R-NCO + 2HCl

While effective, the high toxicity of phosgene gas necessitates stringent safety protocols and has driven the search for safer alternatives. nwo.nl One such alternative is triphosgene (B27547), a solid and therefore more easily handled crystalline compound that serves as a phosgene equivalent. The synthesis using triphosgene typically involves dissolving it in an inert solvent, followed by the dropwise addition of the primary amine and a base, such as triethylamine. chemicalbook.com

A general procedure for the synthesis of an isocyanate using triphosgene is presented in the table below.

| Step | Procedure |

| 1 | A solution of triphosgene in a suitable solvent (e.g., dichloromethane) is prepared. |

| 2 | The primary amine, in this case, (R)-(-)-1-(1-Naphthyl)ethylamine, dissolved in the same solvent, is added dropwise to the triphosgene solution. |

| 3 | A tertiary amine base, such as triethylamine, is then added dropwise to the reaction mixture. |

| 4 | The solvent is removed, and the resulting isocyanate is purified. chemicalbook.com |

Carbamate-Based Synthetic Strategies for this compound

Phosgene-free routes to isocyanates are highly desirable, and carbamate-based strategies represent a significant advancement in this area. nwo.nl These methods typically involve two main steps: the formation of a carbamate (B1207046) from the corresponding amine and its subsequent decomposition to the isocyanate.

For the synthesis of this compound, the precursor (R)-(-)-1-(1-Naphthyl)ethylamine can be reacted with a suitable carbonate, such as dimethyl carbonate, or with carbon dioxide and an alcohol in the presence of a catalyst to form the corresponding carbamate. researchgate.netorganic-chemistry.org The resulting N-substituted carbamate is then thermally or catalytically decomposed to yield the desired isocyanate and an alcohol byproduct. researchgate.netgoogle.com

Various catalysts have been investigated for the decomposition of carbamates to isocyanates, with metal oxides showing particular promise. researchgate.net

| Catalyst | Conditions | Outcome | Reference |

| ZnO | 160-200 °C, Batch autoclave | Effective decomposition of model carbamates | researchgate.net |

| Montmorillonite K-10 | 183 °C, 5 hours | Nearly complete conversion for carbamates with electron-withdrawing groups | researchgate.net |

| ZrO₂ and ZrO₂/SiO₂ | Varies | Catalytic activity in the synthesis of methyl N-phenyl carbamate | nih.gov |

Asymmetric Catalytic Synthesis of this compound Precursors

The stereochemical purity of the final isocyanate product is directly dependent on the enantiomeric purity of its precursor, (R)-(-)-1-(1-Naphthyl)ethylamine. sigmaaldrich.com Therefore, the asymmetric catalytic synthesis of this chiral amine is of utmost importance. Several biocatalytic and chemocatalytic methods have been developed to achieve high enantioselectivity.

Reductive amination of the corresponding ketone, 1'-acetonaphthone, is a prominent strategy. Fungal reductive aminases (RedAms) have demonstrated the ability to catalyze the reductive amination of a wide range of ketones with ammonia, producing chiral primary amines with high conversion rates and excellent enantiomeric excess. nih.gov

| Enzyme | Substrate | Product | Conversion | Enantiomeric Excess (ee) | Reference |

| NfRedAm | Various ketones | Corresponding primary amines | up to >97% | Excellent | nih.gov |

| NfisRedAm | Various ketones | Corresponding primary amines | up to >97% | Excellent | nih.gov |

Chemocatalytic methods, such as asymmetric hydroboration followed by amination, also provide a viable route to enantiomerically enriched primary amines. nih.gov This method involves the hydroboration of an arylalkene, followed by conversion to a trialkylborane and subsequent amination, which proceeds with high retention of configuration. nih.gov

Innovative Isocyanation Reagents and Processes for this compound

Beyond traditional phosgene-based methods and carbamate routes, several innovative isocyanation processes have emerged. The Curtius rearrangement is a well-established method for converting carboxylic acids to isocyanates via an acyl azide (B81097) intermediate. google.com This reaction is considered one of the cleanest and highest-yielding approaches for isocyanate synthesis. google.com The reagents are relatively inexpensive, and the byproducts are inert.

Another innovative approach is nucleophilic isocyanation, which utilizes cyanide as a nitrogen nucleophile. acs.org This strategy, while known for over a century, has seen renewed interest with the development of new catalytic systems. For instance, the use of trimethylsilyl (B98337) cyanide (TMSCN) in the presence of an activator like silver perchlorate (B79767) has been shown to be effective for the synthesis of benzylic isonitriles, which can be precursors to isocyanates. acs.org

The development of novel reagents that can generate isocyanates in situ is another area of active research. For example, a photocatalyzed oxidative decarboxylation of oxamic acids can produce an isocyanate intermediate under mild conditions, avoiding the need to handle the often-carcinogenic isocyanates directly. organic-chemistry.org

Flow Chemistry Paradigms in Isocyanate Synthesis Relevant to this compound

Flow chemistry has emerged as a powerful tool in modern chemical synthesis, offering significant advantages in terms of safety, efficiency, and scalability. nih.govresearchgate.net The application of flow chemistry to isocyanate synthesis is particularly advantageous, especially for reactions involving hazardous intermediates or highly exothermic processes. universityofcalifornia.eduacs.org

The Curtius rearrangement, for example, proceeds through a high-energy acyl azide intermediate. In a continuous flow setup, this intermediate can be generated and converted to the isocyanate in a single, continuous process without isolation, thereby mitigating safety concerns. acs.orgthieme-connect.com The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow reactors makes this a safe and scalable method. thieme-connect.com

A typical flow chemistry setup for isocyanate synthesis via the Curtius rearrangement would involve pumping a solution of the corresponding acyl hydrazide and a diazotizing agent (like a solution of sodium nitrite (B80452) and acid) through a series of reactors where the acyl azide is formed and then thermally rearranged to the isocyanate. google.comthieme-connect.com This approach is amenable to the synthesis of this compound from its corresponding carboxylic acid precursor. The benefits of such a system include enhanced heat and mass transfer, leading to higher yields and purity, and the ability to safely scale production from laboratory to industrial quantities. nih.govchim.it

Elucidation of Chiral Recognition Mechanisms and Applications of R 1 1 Naphthyl Ethyl Isocyanate in Analytical Chemistry

Principles of Diastereomeric Derivative Formation for Chiral Resolution

Enantiomers, being non-superimposable mirror images, possess identical physical properties such as boiling point, solubility, and chromatographic retention times under achiral conditions, making their direct separation challenging. libretexts.orglibretexts.org The fundamental strategy to overcome this is to convert the pair of enantiomers into a pair of diastereomers. libretexts.org Diastereomers have different spatial arrangements and, crucially, distinct physical and chemical properties, allowing for their separation using standard laboratory techniques like chromatography or crystallization. libretexts.orgwikipedia.org

(R)-(-)-1-(1-Naphthyl)ethyl isocyanate serves as an enantiomerically pure chiral derivatizing agent. Its highly reactive isocyanate functional group (–N=C=O) readily undergoes nucleophilic attack by compounds containing active hydrogen atoms, such as alcohols (R'-OH) and primary or secondary amines (R'-NH2). The reaction with a racemic mixture of a chiral alcohol, for instance, proceeds as follows:

(R)-Alcohol + (R)-NEI → (R,R)-Diastereomeric Urethane (B1682113)

(S)-Alcohol + (R)-NEI → (S,R)-Diastereomeric Urethane

Similarly, reaction with a racemic amine yields a pair of diastereomeric ureas. Since the starting isocyanate is enantiopure, the resulting product is a mixture of two diastereomers. researchgate.net These diastereomers, (R,R) and (S,R), now have different physical properties, including different interaction strengths with chromatographic stationary phases and distinct chemical environments for nuclear magnetic resonance (NMR) spectroscopy. libretexts.orgwikipedia.org This difference in properties is the cornerstone of chiral resolution using (R)-NEI.

**3.2. Chromatographic Resolution of Enantiomers Utilizing this compound Derivatives

Once the enantiomeric mixture is converted into a pair of diastereomers, chromatographic techniques can be employed for their separation and quantification. The large, planar naphthyl group in the (R)-NEI derivatives often enhances detectability, particularly by UV or fluorescence detectors, and can promote greater separation between the diastereomers.

High-Performance Liquid Chromatography (HPLC) is a primary technique for separating the diastereomeric derivatives formed from (R)-NEI. The separation is typically achieved on a standard achiral stationary phase, most commonly a reversed-phase (RP) column such as a C18. nih.gov The differing polarities and three-dimensional structures of the diastereomers cause them to interact differently with the stationary phase, leading to different retention times and, thus, separation.

Research has demonstrated the successful use of (S)-(+)-1-(1-naphthyl)-ethyl isocyanate (the enantiomer of (R)-NEI) to derivatize the secondary amino group of the fluoroquinolone lomefloxacin, with the resulting diastereomers being separated via normal-phase chromatography. nih.gov In another application, a reversed-phase HPLC method was developed and validated for the quantitative determination of the unwanted enantiomer in a new drug substance after derivatization. nih.gov The method showed excellent separation with a resolution factor greater than 4 and was validated for precision, accuracy, and linearity. nih.govpensoft.net The presence of the naphthyl group allows for sensitive UV detection (e.g., at 290 nm) or fluorometric detection, which can achieve detection limits in the lower ng/mL range. nih.govnih.gov

| Parameter | Condition/Value |

|---|---|

| Analyte | Chiral Primary/Secondary Amine |

| Derivatizing Agent | This compound |

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of Acetonitrile (B52724) and Water with a buffer (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 290 nm |

| Resolution (Rs) | > 2.0 |

| Linearity (r2) | > 0.999 |

| Limit of Quantitation (LOQ) | ~0.002 µg/mL |

Gas Chromatography (GC) is another powerful technique for the separation of chiral compounds, provided their derivatives are sufficiently volatile and thermally stable. The urethane and urea (B33335) derivatives formed from (R)-NEI can often be analyzed by GC. The separation of the diastereomers is performed on a standard achiral capillary column, where differences in volatility and interaction with the stationary phase lead to different elution times.

The optical purity of (R)-NEI itself is routinely confirmed by GC, demonstrating the suitability of the technique for separating closely related stereoisomers. sigmaaldrich.comsigmaaldrich.com For analysis, the diastereomeric derivatives are injected into the GC, where they are separated on a column coated with a non-chiral stationary phase (e.g., a polysiloxane). The main parameters influencing the separation are the column temperature program and the carrier gas flow rate. researchgate.net The separated diastereomers are detected by a flame ionization detector (FID) or a mass spectrometer (MS), and the ratio of their peak areas corresponds directly to the enantiomeric ratio of the original analyte.

The success of the chromatographic separation of diastereomeric naphthylethyl urethanes or ureas is critically dependent on the choice of stationary and mobile phases.

Mobile Phase: In RP-HPLC , the mobile phase is typically a polar mixture of water or an aqueous buffer with an organic modifier like acetonitrile or methanol. phenomenex.com Adjusting the ratio of the organic modifier controls the retention time and can optimize resolution. The pH of the buffer can also be a critical parameter, as it can influence the ionization state of any residual functional groups and affect interactions with the stationary phase. mfd.org.mknih.gov In NP-HPLC , a non-polar mobile phase, such as a mixture of hexane (B92381) and isopropanol, is used. The more polar solvent in the mixture acts as the modifier, and small changes in its concentration can significantly impact retention and selectivity. nih.gov

In GC , the stationary phase is chosen based on polarity. A non-polar phase (like a dimethylpolysiloxane) or a mid-polarity phase (like a phenyl-substituted polysiloxane) can be used to effectively separate the diastereomers based on differences in their boiling points and van der Waals interactions. The mobile phase in GC is an inert carrier gas (e.g., helium or hydrogen), and its linear velocity is optimized for the best column efficiency. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation via Chiral Derivatization

NMR spectroscopy is a premier method for structural elucidation and can also be used to determine enantiomeric purity following derivatization with a chiral agent like (R)-NEI.

When a racemic analyte is derivatized with enantiopure (R)-NEI, the resulting (R,R) and (S,R) diastereomers are chemically distinct. semanticscholar.org In an NMR spectrometer, the nuclei within these diastereomers are in different magnetic environments. This is because the chiral center from the (R)-NEI reagent creates a chiral environment that affects the nuclei of the original analyte portion of the molecule. nih.gov

This phenomenon, known as diastereomeric anisotropy, causes the signals for chemically equivalent protons (or other NMR-active nuclei like ¹³C or ¹⁹F) in the two diastereomers to appear at different chemical shifts (δ) in the NMR spectrum. semanticscholar.orgnih.gov For example, a methine proton adjacent to the original chiral center of the analyte might appear as a single signal in the racemate's spectrum but will split into two distinct signals after derivatization—one for the (R,R) diastereomer and one for the (S,R) diastereomer.

The enantiomeric excess (ee) can be calculated directly from the NMR spectrum by comparing the integration (the area under the peak) of these two separated signals. The ratio of the integrals is identical to the ratio of the diastereomers, which in turn reflects the enantiomeric ratio of the starting material. The large aromatic naphthyl group of the (R)-NEI derivative often induces significant chemical shift differences (Δδ), leading to well-resolved signals and facilitating accurate quantification. acs.org

| Diastereomer | Proton Signal Analyzed | Chemical Shift (δ, ppm) | Chemical Shift Difference (Δδ, ppm) | Integration | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| (R,R)-Urethane | Methine proton (α to oxygen) | 4.85 | 0.08 | 1.00 | 33.3% ee of (S)-enantiomer |

| (S,R)-Urethane | 4.77 | 2.00 |

Note: Data is hypothetical for illustrative purposes. The ee is calculated as |(Integration1 - Integration2) / (Integration1 + Integration2)| x 100%. In this example: |(2.00 - 1.00) / (2.00 + 1.00)| x 100% = 33.3%.

Absolute Configuration Assignment through this compound Derivatives

A primary application of this compound is the determination of the absolute stereochemistry of chiral analytes. The principle of this method relies on the reaction of the chiral analyte, which has an unknown configuration, with the enantiomerically pure (R)-NEI. This reaction creates a pair of diastereomeric derivatives.

The fundamental workflow is as follows:

Derivatization: The chiral analyte (e.g., a secondary alcohol or primary amine with a stereocenter) is reacted with an excess of (R)-NEI. If the analyte is a racemic mixture of (R)- and (S)-enantiomers, this will produce two diastereomers: (R,R)- and (R,S)-derivatives.

Separation: Diastereomers have different physical properties, including boiling points, melting points, and solubility. Crucially, they exhibit different interactions with achiral stationary phases in chromatography. Therefore, the resulting mixture of diastereomers can be separated using standard techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Analysis and Correlation: The separated diastereomers will produce distinct peaks in the chromatogram. By comparing the elution order or spectroscopic data (e.g., NMR chemical shifts) of the derivatized products with those of a known standard, or by using established empirical rules, the absolute configuration of the original analyte can be assigned. For instance, in many HPLC systems, the diastereomer formed from the (R)-CDA and the (R)-analyte will have a different retention time than the one formed from the (R)-CDA and the (S)-analyte.

This method transforms the difficult task of separating enantiomers into the more straightforward separation of diastereomers, for which a wide array of achiral analytical columns and methods are available. sigmaaldrich.com

Table 1: Analyte Compatibility for Derivatization with (R)-NEI

| Analyte Functional Group | Resulting Derivative | Purpose of Derivatization |

| Primary Amines (-NH₂) | Urea | Absolute Configuration, Enantiomeric Purity |

| Secondary Amines (-NHR) | Urea | Absolute Configuration, Enantiomeric Purity |

| Alcohols (-OH) | Carbamate (B1207046) (Urethane) | Absolute Configuration, Enantiomeric Purity |

| Thiols (-SH) | Thiocarbamate | Absolute Configuration, Enantiomeric Purity |

Mass Spectrometry (MS) Integration in Chiral Analysis of this compound Derivatives

While mass spectrometry is inherently insensitive to stereoisomerism due to the identical mass-to-charge (m/z) ratio of enantiomers, it becomes a powerful tool for chiral analysis when combined with derivatization using a CDA like (R)-NEI. nih.gov The formation of diastereomers provides a structural basis for differentiation within the mass spectrometer.

The integration of MS in this context follows the derivatization step. The separated or unseparated diastereomeric mixture is introduced into the mass spectrometer, typically via an electrospray ionization (ESI) source coupled to a liquid chromatograph (LC-MS). nih.gov The distinction between the diastereomers is then achieved using tandem mass spectrometry (MS/MS) techniques. When the diastereomeric ions are isolated and subjected to fragmentation (e.g., through collision-induced dissociation), they often yield different product ion spectra. These differences in fragmentation patterns arise from the varied spatial arrangement of the atoms, which influences the stability of the precursor ions and the pathways through which they break apart.

Recent advancements in MS, such as ultraviolet photodissociation (UVPD), have further enhanced the ability to distinguish chiral isomers after derivatization. nih.gov Moreover, ion mobility spectrometry-mass spectrometry (IMS-MS) can separate the diastereomeric derivative ions in the gas phase based on their different shapes and collision cross-sections (CCS) before they enter the mass analyzer. uni.lu These MS-based methods offer high speed, specificity, and sensitivity, making them invaluable for quantitative chiral analysis in complex matrices. nih.gov

Table 2: Mass Spectrometry Techniques for Analyzing (R)-NEI Derivatives

| MS Technique | Principle of Differentiation | Information Obtained |

| Tandem MS (MS/MS) | Different fragmentation patterns of diastereomeric ions. | Structural confirmation and relative quantification based on unique fragment ions. |

| LC-MS/MS | Chromatographic separation followed by MS/MS detection. | Quantification of individual diastereomers, providing enantiomeric excess (e.e.) values. |

| Ion Mobility-MS (IMS-MS) | Separation of ions based on size, shape, and charge (Collision Cross Section) in the gas phase. uni.lu | Baseline separation of diastereomers, providing an additional dimension of analysis. |

| Ultraviolet Photodissociation (UVPD) | Wavelength-specific dissociation of diastereomeric complex ions. nih.gov | Enhanced differentiation for quantitative analysis, particularly in complex mixtures. nih.gov |

Capillary Electrophoresis (CE) for Chiral Separation Using Naphthylethyl Isocyanate Derivatives

Capillary electrophoresis is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov For chiral analysis, CE is often performed in a mode known as electrokinetic chromatography (EKC), where a chiral selector is added to the background electrolyte (BGE). nih.gov This selector interacts stereoselectively with the enantiomers, creating transient diastereomeric complexes with different effective mobilities, thus enabling their separation. nih.govspringernature.com

When analyzing analytes derivatized with this compound, two main CE strategies can be employed:

Direct CE Separation of Diastereomers: The reaction with (R)-NEI converts the enantiomeric pair into two diastereomers. Since diastereomers are distinct chemical compounds, they can often be separated by standard CE without the need for a chiral selector in the electrolyte. The inherent differences in their size, shape, and potentially their pKa values can lead to different electrophoretic mobilities. The naphthyl group provides a strong chromophore for sensitive UV detection. sielc.com

CE with Chiral Selectors: To enhance the separation of the diastereomeric derivatives or to resolve complex mixtures, a chiral selector can be added to the BGE. Common chiral selectors used in CE include cyclodextrins (CDs), chiral crown ethers, and polysaccharides. chromatographyonline.com The diastereomers formed with (R)-NEI can exhibit different affinities for the chiral selector, leading to a significant improvement in resolution. This dual-level chirality (from the CDA and the chiral selector) can be a powerful strategy for resolving particularly challenging separations.

CE offers advantages such as low consumption of samples and reagents, high separation efficiency, and rapid analysis times, making it a valuable and "green" alternative to HPLC for the analysis of (R)-NEI derivatives. nih.gov

Table 3: Capillary Electrophoresis Approaches for (R)-NEI Derivatives

| CE Method | Principle | Typical BGE Component | Advantage |

| Standard Capillary Zone Electrophoresis (CZE) | Separation of diastereomers based on intrinsic mobility differences. | Buffer (e.g., phosphate, borate) | Simplicity, no need for expensive chiral selectors. |

| Micellar Electrokinetic Chromatography (MEKC) | Partitioning of diastereomers into micelles (e.g., SDS). | Buffer + Surfactant | Separation of neutral and charged derivatives. |

| Chiral Selector-mediated CE | Enhanced separation via differential interaction of diastereomers with a chiral selector. nih.gov | Buffer + Chiral Selector (e.g., Cyclodextrins) | High resolution, improved peak shape, and selectivity. |

Strategic Deployment of R 1 1 Naphthyl Ethyl Isocyanate in Asymmetric Synthesis and Catalysis

(R)-(-)-1-(1-Naphthyl)ethyl Isocyanate as a Chiral Auxiliary in Stereoselective Reactionssigmaaldrich.comuu.nl

A primary application of this compound is its use as a chiral auxiliary. In this capacity, it is temporarily incorporated into a substrate molecule to direct a subsequent stereoselective transformation. The inherent chirality of the isocyanate's backbone guides the approach of reagents, leading to the preferential formation of one diastereomer over another.

Diastereoselective Pictet-Spengler Reactionswikipedia.org

The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydro-β-carbolines and tetrahydroisoquinolines, core structures in many natural alkaloids. wikipedia.orgnih.govnih.gov The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org When a chiral amine is used, the reaction can proceed with high diastereoselectivity.

The chiral amine precursor to the isocyanate, (R)-(+)-1-(1-naphthyl)ethylamine, can be used as a chiral auxiliary in the Pictet-Spengler reaction. nih.gov For instance, its condensation with an appropriate aldehyde generates a chiral iminium ion. The bulky 1-naphthyl group effectively shields one face of the iminium ion, directing the intramolecular cyclization to occur from the less hindered face. This results in the formation of a 1,3-disubstituted tetrahydro-β-carboline with a high degree of diastereomeric excess. Research has shown that auxiliaries like 1-naphthyl-1-ethylamine can provide significant diastereocontrol, particularly with aliphatic aldehydes. nih.gov

Enantioselective Synthesis of Beta-Amino Acidshilarispublisher.comcanberra.edu.au

β-Amino acids are crucial components of numerous biologically active peptides and small-molecule pharmaceuticals. hilarispublisher.comnih.gov The development of catalytic asymmetric methods for their synthesis is a significant area of research. hilarispublisher.comwustl.edu this compound and its corresponding amine are employed in strategies to synthesize enantioenriched β-amino acids. chemicalbook.com

One common strategy involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. The (R)-1-(1-naphthyl)ethyl moiety can be attached to the nitrogen atom of the nucleophile, acting as a chiral auxiliary. During the addition to the double bond, the steric hindrance from the naphthyl group directs the formation of a new stereocenter with a specific configuration. Subsequent cleavage of the auxiliary group yields the desired enantiomerically enriched β-amino acid. hilarispublisher.comchemicalbook.com Various methods, including conjugate additions and hydrogenations of enamines, have been developed for the synthesis of these important building blocks. hilarispublisher.comnih.gov

Asymmetric Alkylation and Addition Reactionsnih.govbeilstein-journals.org

The steric and electronic properties of the (R)-1-(1-naphthyl)ethyl group are effectively utilized to control stereochemistry in asymmetric alkylation and addition reactions. By converting a prochiral substrate into a chiral derivative using this compound, subsequent reactions can be rendered highly diastereoselective.

In the context of alkylation, a substrate such as a β-aminopropionic acid can be derivatized to form a chiral amide with (R)-(+)-1-(1-naphthyl)ethylamine. The resulting compound can then be deprotonated to form a chiral enolate. The alkylation of this enolate proceeds with facial selectivity dictated by the chiral auxiliary, leading to the formation of one diastereomer in excess. researchgate.net For example, the methylation of a bis[α-phenylethyl]amide derivative, which is structurally related to the naphthylethylamide, has been shown to proceed with high diastereoselectivity. researchgate.net Similarly, in asymmetric addition reactions, such as the palladium-catalyzed 1,4-addition of arylboronic acids to enones, the use of chiral ligands is paramount for achieving high enantioselectivity. beilstein-journals.org The principles of steric shielding provided by the naphthyl group in auxiliaries are analogous to the function of chiral ligands in these transition-metal-catalyzed processes. nih.gov

Design and Synthesis of Chiral Ligands and Organocatalysts Incorporating the (R)-(-)-1-(1-Naphthyl)ethyl Moietychemimpex.comresearchgate.net

The (R)-1-(1-naphthyl)ethyl scaffold is a popular motif in the design of chiral ligands for transition-metal-catalyzed asymmetric reactions and for metal-free organocatalysts. nih.govgoogle.com The isocyanate group of this compound is a reactive handle that allows for its covalent attachment to various molecular backbones to create novel chiral structures. chemimpex.com

Chiral ligands for metal catalysis are often synthesized from chiral amines, such as (R)-(+)-1-(1-naphthyl)ethylamine. chemimpex.comthieme-connect.com For example, condensation with aldehydes or ketones can produce chiral Schiff base ligands. thieme-connect.com These ligands, when complexed with transition metals like palladium or rhodium, can catalyze a wide range of asymmetric transformations, including C-H activation, cycloadditions, and hydrogenations, with high levels of enantioselectivity. researchgate.netresearchgate.net The rigid 1,1'-binaphthyl backbone, a related chiral scaffold, is frequently used in the construction of highly effective bidentate NHC ligands. nih.gov

In organocatalysis, the (R)-1-(1-naphthyl)ethyl group can be incorporated into molecules designed to catalyze reactions without the use of metals. google.com For example, reacting the isocyanate with a molecule containing a secondary amine can yield a chiral urea (B33335). These chiral ureas can act as hydrogen-bond donors, activating electrophiles and organizing transition states in reactions like the aldol (B89426) or Mannich reaction to achieve high enantioselectivity. youtube.com

Functional Material Design: Chiral Polymers and Supramolecular Gels Derived from (R)-(-)-1-(1-Naphthyl)ethyl Isocyanatechemimpex.comchemimpex.com

The application of this compound extends into materials science, where it serves as a monomer for the synthesis of chiral polymers and as a building block for supramolecular gels. chemimpex.com The isocyanate functionality is well-suited for polymerization reactions and for forming non-covalent interactions that drive self-assembly.

The compound is used in the production of isocyanate-based polymers, which are known for their use in flexible foams, durable coatings, and adhesives. chemimpex.com By incorporating the chiral (R)-1-(1-naphthyl)ethyl moiety into the polymer backbone, materials with unique chiroptical properties can be created. These chiral polymers can exhibit selective recognition of other chiral molecules, making them potentially useful for chiral separation media or sensors.

Furthermore, the urea derivatives formed by the reaction of this compound with amines are excellent gelators. The combination of the rigid naphthyl group and the hydrogen-bonding capabilities of the urea moiety can lead to the formation of extensive networks of self-assembled fibers. These fibers entrap solvent molecules, resulting in the formation of a supramolecular gel. The chirality of the gelator is transferred to the macroscopic properties of the gel, which can have applications in areas such as asymmetric catalysis and templated synthesis.

Contributions to Complex Molecule Synthesis Beyond Resolutionchemimpex.comsigmaaldrich.comuu.nl

While chiral resolution is a valuable application, the ultimate goal in asymmetric synthesis is often to use a chiral building block that becomes an integral part of the final complex molecule. This compound and its derivatives serve this purpose by acting as chiral synthons, where the chiral fragment is retained in the target structure. chemimpex.com

In the synthesis of complex natural products and pharmaceuticals, incorporating a pre-existing stereocenter can simplify synthetic routes and avoid challenging stereoselective steps. The (R)-1-(1-naphthyl)ethyl group can be introduced early in a synthesis and carried through multiple steps. For example, in the synthesis of a complex alkaloid, a Pictet-Spengler reaction using (R)-(+)-1-(1-naphthyl)ethylamine could establish a key stereocenter that remains in the final molecule. nih.gov Similarly, β-amino acids synthesized using this chiral auxiliary can be incorporated into peptidomimetics or other bioactive molecules where the stereochemistry at the β-position is critical for activity. hilarispublisher.comnih.gov This approach leverages the reagent not just as a temporary director of stereochemistry but as a permanent contributor to the chiral architecture of the final product. uu.nl

Mechanistic Investigations and Stereochemical Control in Reactions Involving R 1 1 Naphthyl Ethyl Isocyanate

Nucleophilic Addition Reactivity of the Isocyanate Functionality

The core reactivity of (R)-(-)-1-(1-Naphthyl)ethyl isocyanate lies in the electrophilic nature of the central carbon atom in the isocyanate group (-N=C=O). This carbon is susceptible to attack by a wide range of nucleophiles, initiating a nucleophilic addition reaction. This process is fundamental to the formation of various important chemical linkages.

The general mechanism proceeds via the attack of a nucleophile, such as an alcohol (R'-OH) or a primary/secondary amine (R'R''NH), on the carbonyl carbon of the isocyanate. This attack leads to the formation of a tetrahedral intermediate. Subsequently, a proton transfer, typically from the nucleophile's heteroatom to the nitrogen of the isocyanate, occurs to yield the final stable product. The reaction of an isocyanate with an alcohol results in the formation of a carbamate (B1207046) (urethane), while reaction with an amine yields a urea (B33335) derivative.

The reaction rate is influenced by the electronic environment of the isocyanate. The presence of electron-attracting groups on the aromatic ring of an isocyanate can increase the electrophilicity of the carbonyl carbon, thus increasing the reaction rate. Conversely, electron-donating groups tend to decrease the rate of reaction. Steric hindrance around the isocyanate group can also play a significant role in moderating its reactivity.

Table 1: Products of Nucleophilic Addition to this compound

| Nucleophile | Nucleophile Type | Resulting Functional Group | Product Class |

|---|---|---|---|

| R'-OH | Alcohol | -NH-C(=O)-O- | Carbamate (Urethane) |

| R'NH₂ | Primary Amine | -NH-C(=O)-NH- | N,N'-Disubstituted Urea |

| R'R''NH | Secondary Amine | -NH-C(=O)-N- | N,N',N'-Trisubstituted Urea |

| H₂O | Water | -NH-C(=O)-OH | Carbamic Acid (unstable) |

| R'-SH | Thiol | -NH-C(=O)-S- | Thiocarbamate |

This table presents the general products formed from the reaction of various nucleophiles with the isocyanate functionality.

Diastereoselectivity and Enantioselectivity in Carbamate and Urea Formation

A primary application of this compound is as a chiral derivatizing agent (CDA). When this enantiomerically pure reagent reacts with a racemic mixture of a chiral nucleophile (e.g., a racemic alcohol or amine), it produces a mixture of two diastereomers.

For instance, the reaction with a racemic alcohol (containing both (R)- and (S)-enantiomers) yields two distinct diastereomeric carbamates: the (R,R)-carbamate and the (R,S)-carbamate. These diastereomers possess different physical and chemical properties, including different retention times in chromatography. This difference allows for their separation and quantification using techniques like High-Performance Liquid Chromatography (HPLC). By measuring the relative amounts of the two diastereomeric products, the enantiomeric purity (or enantiomeric excess, e.e.) of the original alcohol can be accurately determined.

A notable example of this application is in the resolution of racemic Pirkle's alcohol. The enantiomers of Pirkle's alcohol are derivatized with an enantioenriched 1-(1-Naphthyl)ethyl isocyanate to form diastereomeric carbamates, which can then be separated by chromatography wikipedia.org.

Table 2: Application of (R)-NEI in Diastereomeric Derivatization for Enantiomeric Purity Determination

| Racemic Analyte | Analyte Class | Chiral Reagent | Diastereomeric Products | Separation Technique |

|---|---|---|---|---|

| (±)-Secondary Alcohol | Alcohol | This compound | (R,R)- and (R,S)-Carbamates | Chiral HPLC |

| (±)-Primary Amine | Amine | This compound | (R,R)- and (R,S)-Ureas | Chiral HPLC / NMR |

| (±)-Amino Acid | Amino Acid | This compound | Diastereomeric Urea Derivatives | Chiral HPLC |

| (±)-Pirkle's alcohol wikipedia.org | Alcohol | 1-(1-Naphthyl)ethyl isocyanate | Diastereomeric Carbamates | Chromatography |

(R)-NEI = this compound. This table illustrates the general strategy for using the title compound as a chiral derivatizing agent.

Transition State Modeling for Stereochemical Prediction

The stereochemical outcome of the reaction between this compound and a chiral nucleophile is determined by the relative energies of the two diastereomeric transition states. Computational chemistry and transition state modeling are used to predict and rationalize the observed diastereoselectivity.

While specific models for this exact isocyanate are not extensively detailed in foundational literature, the principles are based on well-established concepts of steric and electronic interactions. A plausible qualitative model involves the nucleophile approaching the electrophilic carbon of the isocyanate group. The stereochemical course of the reaction is dictated by the pathway of lowest activation energy, which is typically the one that minimizes steric repulsion in the transition state.

The structure of this compound features a large naphthyl group and a smaller methyl group attached to the chiral carbon. It is hypothesized that the nucleophile will preferentially approach the isocyanate from the face least encumbered by the bulky naphthyl group. The relative orientation of the nucleophile's own substituents in the transition state will then determine which enantiomer reacts faster, leading to the major diastereomeric product. In essence, the bulky naphthyl group acts as a "stereochemical directing group," shielding one face of the molecule and favoring attack from the opposite side.

Solvent and Temperature Effects on Reaction Stereochemistry

The stereochemical outcome of diastereoselective reactions can be sensitive to both solvent and temperature. These parameters can influence the stability of the ground states of the reactants and, more importantly, the relative energies of the diastereomeric transition states.

Solvent Effects: The polarity of the solvent can affect the degree of charge separation in the transition state. Nonpolar solvents may favor more compact transition states, potentially leading to higher diastereoselectivity due to more pronounced steric interactions. In contrast, polar solvents can solvate charged intermediates or transition states, which might alter the delicate energy balance between the competing reaction pathways. It has been noted in kinetic studies of related reactions that the nature of the solvent can strongly affect the selectivity of kinetic resolution processes researchgate.net.

Temperature Effects: Temperature influences the thermodynamics and kinetics of the reaction. According to the Gibbs free energy equation (ΔG‡ = ΔH‡ - TΔS‡), the difference in the free energies of activation for the two diastereomeric transition states (ΔΔG‡) determines the diastereomeric ratio of the products. At lower temperatures, the entropic term (TΔS‡) becomes less significant, and the selectivity is primarily governed by the difference in activation enthalpies (ΔΔH‡). Consequently, conducting the reaction at lower temperatures often leads to higher diastereoselectivity, assuming the reaction rate remains practical.

Kinetic Resolution Strategies Utilizing this compound

Kinetic resolution is a powerful strategy for separating the enantiomers of a racemic mixture. This technique exploits the different rates at which two enantiomers react with a single enantiomer of a chiral reagent. This compound is an effective agent for the kinetic resolution of racemic alcohols and amines.

The principle involves reacting a racemic substrate (e.g., (±)-amine) with a sub-stoichiometric amount (typically ~0.5 equivalents) of the chiral isocyanate. One enantiomer of the amine will react faster with the (R)-isocyanate than the other. For example, if the (R)-amine reacts faster, it will be preferentially converted into the (R,R)-urea derivative.

After the reaction is stopped at approximately 50% conversion, the mixture will contain three main components: the newly formed, diastereomerically enriched (R,R)-urea, the unreacted, enantiomerically enriched (S)-amine, and a smaller amount of the (R,S)-urea. These components can then be separated.

The efficiency of a kinetic resolution is quantified by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting (k_fast) and slow-reacting (k_slow) enantiomers (s = k_fast / k_slow). A higher 's' value indicates better discrimination between the enantiomers and results in higher enantiomeric excess of both the product and the recovered starting material at a given conversion. While the general strategy is well-established for chiral amines and alcohols, specific kinetic data for resolutions using this particular isocyanate require detailed experimental investigation researchgate.netnih.govmdpi.com.

Advanced Spectroscopic and Crystallographic Techniques for Characterization of R 1 1 Naphthyl Ethyl Isocyanate Adducts

X-ray Crystallography for Absolute Configuration Determination of Derivatives

Single-crystal X-ray crystallography is considered the definitive method for determining the three-dimensional structure of molecules, thereby providing an unambiguous assignment of the absolute configuration. nih.gov When (R)-(-)-1-(1-Naphthyl)ethyl isocyanate is reacted with an enantiopure chiral analyte (e.g., an alcohol or amine), it forms a diastereomeric derivative. If this derivative can be grown into a high-quality single crystal, its structure can be determined. researchgate.net

The technique relies on the phenomenon of anomalous dispersion (or resonant scattering), which occurs when the X-ray energy is close to the absorption edge of an atom in the crystal. researchgate.netresearchgate.net This effect causes small but measurable differences in the intensities of Friedel pairs (reflections hkl and -h-k-l), breaking Bijvoet's law. researchgate.net By analyzing these differences, the absolute structure of the crystal can be determined. For organic molecules containing only light atoms (C, H, N, O), the anomalous scattering effect is weak, making the determination more challenging but still feasible, especially with modern diffractometers and synchrotron radiation sources. researchgate.net

Alternatively, the known 'R' configuration of the 1-(1-naphthyl)ethyl moiety within the derivative acts as a chiral internal reference. researchgate.netnih.gov By determining the relative configuration of all stereogenic centers in the molecule, the unknown absolute configuration of the analyte portion can be deduced from its spatial relationship to the known naphthylethyl group. nih.gov This approach is powerful for confirming the stereochemistry of novel synthetic products or natural isolates. For instance, the N-naphthyl carbamate (B1207046) of an n-butyl-alkynylcarbinol has been characterized by X-ray crystallography to elucidate its structure. researchgate.net

Below is a table representing typical data collected during the X-ray crystallographic analysis of a carbamate derivative.

Table 1: Representative Crystal Data and Structure Refinement Parameters for a Carbamate Derivative This table is a composite example based on typical data for organic carbamates. nih.govresearchgate.netnih.gov

| Parameter | Value |

|---|---|

| Empirical Formula | C20H19NO2 |

| Formula Weight | 305.37 |

| Temperature | 173(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P21 |

| Unit Cell Dimensions | a = 9.98 Å, b = 8.52 Å, c = 23.14 Å, β = 91.01° |

| Volume | 1969.0 Å3 |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.029 Mg/m3 |

| Final R indices [I>2σ(I)] | R1 = 0.0387, wR2 = 0.0919 |

| Absolute Structure Parameter (Flack) | 0.0(1) |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Studies on Naphthylethyl Isocyanate Derivatives

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that measure the differential interaction of chiral molecules with left- and right-circularly polarized light. nih.gov These methods are invaluable for assigning the absolute configuration of chiral compounds in solution. nih.gov

Derivatives formed from this compound are particularly well-suited for CD analysis. The naphthyl group is a strong chromophore that absorbs UV light. When the isocyanate reacts with another chiral molecule containing a chromophore, the spatial interaction between the naphthyl chromophore and the second chromophore can lead to a phenomenon known as exciton (B1674681) coupling. This coupling results in a characteristic bisignate (two-signed) CD signal, where the sign of the couplet is directly related to the absolute configuration of the interacting chromophores.

Even in the absence of a second chromophore on the analyte, the CD spectrum of the derivative is highly sensitive to the stereochemistry and conformation of the molecule. The specific Cotton effects observed in the CD and ORD spectra can be compared with those of structurally similar compounds or with theoretical spectra calculated using quantum mechanics to assign the absolute configuration. mdpi.comresearchgate.net However, the flexibility of the carbamate linkage can complicate analysis, as the observed spectrum is an average of all populated conformations in solution. In some cases, the CD and ORD data can be highly dependent on the substitution pattern of the molecule, occasionally making unambiguous assignment difficult without computational support. researchgate.net

Table 2: Chiroptical Data for Distinguishing Diastereomeric N-Heterocyclic Carbene Precursors Data is illustrative, based on findings for diastereomeric pairs where chiroptical methods are used for assignment. mdpi.comresearchgate.net

| Compound (Diastereomer) | Specific Rotation [α]D20 (c, Solvent) | Key CD Cotton Effect (nm) | Assignment Method |

|---|---|---|---|

| Epimer A (e.g., 5R, 1'R) | +61 (c 1.0, MeOH) | Positive at 220 nm, Negative at 235 nm | Comparison of sign with calculated spectra |

| Epimer B (e.g., 5R, 1'S) | -61 (c 1.0, MeOH) | Negative at 220 nm, Positive at 235 nm | Opposite sign of specific rotation and CD couplet |

| Epimer C (e.g., 5S, 1'S) | -27 (c 1.0, MeOH) | Complex, multiple weak bands | Assignment challenging via CD/ORD alone |

| Epimer D (e.g., 5S, 1'R) | -46 (c 1.0, MeOH) | Complex, multiple weak bands | Assignment challenging via CD/ORD alone |

Advanced NMR Spectroscopy for Structural Elucidation of Diastereomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. mdpi.com When this compound reacts with a racemic or scalemic mixture of a chiral alcohol or amine, a pair of diastereomers is formed. Unlike enantiomers, which are indistinguishable in an achiral solvent, diastereomers have different physical properties and, critically, distinct NMR spectra. researchgate.netnih.gov

The utility of this compound adducts in NMR analysis stems from the powerful anisotropic effect of the naphthyl ring. This ring creates a distinct magnetic environment, causing protons on the analyte portion of the molecule to experience different degrees of shielding or deshielding depending on their spatial orientation relative to the naphthyl plane. As a result, corresponding protons in the two diastereomers will have different chemical shifts (δ). researchgate.net

This difference in chemical shifts (Δδ) in the ¹H NMR spectrum can be used for two primary purposes:

Determination of Enantiomeric Purity: By integrating the signals corresponding to each diastereomer, the enantiomeric ratio of the original analyte can be accurately determined.

Assignment of Absolute Configuration: Empirical models have been developed that correlate the sign of the chemical shift difference (Δδ = δ_R,S_ - δ_R,R_) for specific protons with the absolute configuration of the analyte. These models are based on the preferred conformation of the diastereomeric adducts in solution.

Both ¹H and ¹³C NMR are employed. researchgate.net While ¹H NMR is often used for quantitative analysis due to its higher sensitivity and shorter relaxation times, ¹³C NMR provides information over a much wider range of chemical shifts, which can help resolve signal overlap and provide complementary structural information. researchgate.netnih.gov Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, are used to unambiguously assign all proton and carbon signals, which is essential for applying empirical models and confirming the structure of the derivatives. mdpi.com

Table 3: Representative ¹H NMR Data for Diastereomeric Carbamate Adducts This table illustrates the principle of chemical shift non-equivalence in diastereomers formed from a chiral isocyanate. Data is hypothetical but based on typical observations. rsc.org

| Analyte Proton | Diastereomer 1 (R,R) δ (ppm) | Diastereomer 2 (R,S) δ (ppm) | Chemical Shift Difference |Δδ| (ppm) |

|---|---|---|---|

| -O-CH(CH₃)- | 4.85 (q) | 4.95 (q) | 0.10 |

| -O-CH(CH₃)- | 1.42 (d) | 1.35 (d) | 0.07 |

| NH | 6.52 (s) | 6.58 (s) | 0.06 |

| Aromatic-H (ortho to analyte) | 7.28 (d) | 7.15 (d) | 0.13 |

Vibrational Circular Dichroism (VCD) for Stereochemical Assignment of this compound Derivatives

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.net It provides detailed information about the absolute configuration and conformational properties of molecules in solution. rsc.org VCD has emerged as a highly reliable alternative to X-ray crystallography, particularly when suitable crystals cannot be obtained. researchgate.netrsc.org

The process for assigning absolute configuration using VCD involves a synergy between experimental measurement and theoretical calculation. nih.gov First, the experimental VCD spectrum of the purified diastereomeric derivative of this compound is recorded. Then, the structures of the possible stereoisomers are modeled using computational methods, typically Density Functional Theory (DFT). nih.gov For each stereoisomer, a theoretical VCD spectrum is calculated. The absolute configuration of the derivative is assigned by comparing the experimental spectrum to the calculated spectra. A good match between the experimental and the calculated spectrum for one of the stereoisomers provides an unambiguous assignment of its absolute configuration. nih.govcas.cz

VCD is particularly advantageous for analyzing complex molecules with multiple stereocenters. mdpi.com The rich information content of a VCD spectrum, which contains dozens of bands across the mid-IR region, provides a unique fingerprint of the molecule's 3D structure. Unlike CD, which relies on electronic chromophores, VCD probes the vibrations of the entire molecular framework, making it sensitive to the stereochemistry of the whole molecule. Studies on complex systems have shown that VCD can often distinguish and assign the configuration of multiple remote chirality centers within the same molecule, a task that can be challenging for other spectroscopic methods like CD or ORD. mdpi.comresearchgate.net

Table 4: Key Vibrational Bands in IR and VCD for a Naphthylethyl Carbamate Derivative This table is a representative example illustrating characteristic vibrational modes and their potential VCD signatures, based on general knowledge of carbamates and VCD analysis of chiral molecules. cas.czru.nl

| Frequency Range (cm-1) | Vibrational Assignment | Expected IR Intensity | Expected VCD Signature |

|---|---|---|---|

| 3300-3400 | N-H Stretch | Medium | Often a strong, signed couplet |

| 2850-3000 | C-H Stretch (Aliphatic) | Strong | Complex pattern, sensitive to conformation |

| 1690-1730 | C=O Stretch (Amide I) | Very Strong | Strong, diagnostically useful signal |

| 1510-1550 | N-H Bend (Amide II) | Strong | Strong signal, often coupled with C-N stretch |

| 1400-1600 | Naphthyl Ring C=C Stretches | Medium-Strong | Characteristic couplets sensitive to chirality |

| 1000-1300 | C-O and C-N Stretches | Strong | Fingerprint region with many signed bands |

Computational and Theoretical Chemistry Insights into R 1 1 Naphthyl Ethyl Isocyanate

Density Functional Theory (DFT) for Molecular Conformation and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and geometry of molecules. For (R)-(-)-1-(1-Naphthyl)ethyl isocyanate, DFT calculations are instrumental in determining its most stable conformations and understanding its reactivity.

Conformational analysis of R-NEI involves exploring the potential energy surface by rotating the single bonds, particularly the C-N bond of the ethyl group and the C-C bond connecting the ethyl group to the naphthyl ring. These rotations give rise to various conformers with different energies. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the relative energies of these conformers and the energy barriers for their interconversion. ekb.egmdpi.comresearchgate.net

A study on the closely related isocyanic acid 1-naphthyl ester revealed that the isocyanato group can adopt different orientations relative to the naphthyl ring. nih.gov For R-NEI, the presence of the chiral ethyl group introduces additional complexity. The most stable conformer is determined by a delicate balance of steric hindrance between the methyl group, the naphthyl ring, and the isocyanate group, as well as electronic effects. The rotational barriers between these conformers, which can be calculated using DFT, provide insight into the molecule's flexibility and the accessibility of different reactive conformations. mdpi.comresearchgate.net

The reactivity of the isocyanate group (-N=C=O) is central to its function as a derivatizing agent. DFT can be used to calculate various reactivity descriptors, such as the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map highlights the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For the isocyanate group, the carbon atom is highly electrophilic and is the primary site of attack by nucleophiles like alcohols and amines, leading to the formation of carbamate (B1207046) and urea (B33335) derivatives, respectively.

Molecular Dynamics Simulations of Chiral Recognition Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the interactions between molecules, making them particularly suitable for studying the complex process of chiral recognition. nih.govnih.govnsf.gov When R-NEI reacts with a racemic mixture of a chiral analyte (e.g., an alcohol or amine), it forms a pair of diastereomers. The subtle differences in the three-dimensional structure and intermolecular interactions of these diastereomers are the basis for their separation.

MD simulations can model the behavior of these diastereomeric derivatives in a solvent environment, mimicking the conditions of a chromatographic separation. nih.govnsf.gov By analyzing the trajectories of the atoms over time, researchers can gain insights into the preferred conformations of the diastereomers and their interactions with the stationary phase and the mobile phase.

The key to chiral recognition lies in the differential stability of the diastereomeric complexes. MD simulations, coupled with free energy calculation methods, can quantify the binding affinities between the diastereomers and a chiral stationary phase. These simulations can reveal the specific intermolecular forces—such as hydrogen bonds, π-π stacking interactions between the naphthyl group and aromatic moieties on the stationary phase, and steric repulsions—that contribute to the differential retention of the diastereomers. nih.gov

For instance, a simulation might show that one diastereomer can form a more stable and compact structure that interacts more favorably with the chiral stationary phase, leading to a longer retention time, while the other diastereomer remains more flexible and has weaker interactions. nsf.gov These detailed molecular-level insights are invaluable for understanding the mechanism of chiral separation and for the rational design of new and more effective chiral selectors.

Quantitative Structure-Activity/Property Relationships in Diastereomeric Separations

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of molecules with their biological activity or physical properties, respectively. In the context of chiral separations, QSPR models can be developed to predict the chromatographic retention and separation of diastereomers formed from R-NEI.

The development of a QSPR model for diastereomeric separations involves several steps. First, a dataset of various chiral analytes derivatized with R-NEI is compiled, along with their experimentally determined chromatographic retention times or separation factors on a specific column. researchgate.net Then, a set of molecular descriptors is calculated for each diastereomeric derivative. These descriptors can encode various aspects of the molecular structure, such as constitutional, topological, geometrical, and electronic properties.

Using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms, a mathematical model is built that relates the molecular descriptors to the observed chromatographic behavior. A robust QSPR model can then be used to predict the separability of new, untested analytes, thereby saving time and experimental resources.

While specific QSPR models for diastereomers derived from this compound are not extensively reported in the literature, the principles have been successfully applied to other chiral separation systems. researchgate.net The descriptors that are often found to be important in such models relate to the size, shape, and electronic properties of the substituents on the chiral center of the analyte, as these factors most significantly influence the conformation and interaction energies of the resulting diastereomers.

Frontier Molecular Orbital Analysis of Isocyanate Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding and predicting chemical reactivity. libretexts.orgyoutube.comyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity.

For this compound, the FMO analysis provides a quantum mechanical basis for its reactivity as a derivatizing agent. The LUMO of the isocyanate is primarily localized on the carbon atom of the -N=C=O group, making it the most susceptible site for nucleophilic attack. The energy of the LUMO can be correlated with the electrophilicity of the isocyanate.

DFT calculations can provide the energies and spatial distributions of the HOMO and LUMO. A study on the related isocyanic acid 1-naphthyl ester showed that the HOMO is distributed over the naphthyl ring, while the LUMO is centered on the isocyanate group. nih.gov This separation of the frontier orbitals indicates that the naphthyl moiety acts as the primary electron-donating part of the molecule, while the isocyanate group is the electron-accepting part.

The HOMO-LUMO gap is a critical parameter. A smaller gap generally implies higher reactivity. The reactivity of R-NEI with different nucleophiles (alcohols, amines) can be rationalized by considering the energy gap between the LUMO of the isocyanate and the HOMO of the nucleophile. A smaller energy difference leads to a stronger interaction and a faster reaction rate. This theoretical understanding can aid in optimizing derivatization reactions for different types of analytes.

Future Prospects and Interdisciplinary Research Frontiers for R 1 1 Naphthyl Ethyl Isocyanate

Integration with Automated Synthesis and High-Throughput Screening Methodologies

The progression of drug discovery and materials science is increasingly dependent on the rapid synthesis and evaluation of vast libraries of chemical compounds. Automated synthesis platforms and high-throughput screening (HTS) are central to this paradigm. (R)-(-)-1-(1-Naphthyl)ethyl isocyanate is exceptionally well-suited for integration into these advanced workflows.

Its primary role in this domain is as a chiral derivatizing agent. In HTS campaigns designed to discover new chiral drugs or catalysts, large numbers of chiral amines or alcohols are often produced as racemic mixtures. This isocyanate can be employed to rapidly and reliably react with these mixtures. The isocyanate group (-N=C=O) efficiently forms covalent bonds with nucleophiles like amines and alcohols, converting the enantiomeric pairs into diastereomers.

Once derivatized, the resulting diastereomeric products possess distinct physical properties, which allows for their separation and quantification using standard high-throughput analytical techniques like liquid chromatography (LC) or supercritical fluid chromatography (SFC). This process enables the rapid determination of the enantiomeric excess (e.e.) and concentration of thousands of samples, which is a critical step in identifying successful asymmetric reactions. The predictable reactivity of the isocyanate makes it an ideal candidate for inclusion in automated synthesis platforms, where reagents are handled by robotics, to streamline the derivatization and subsequent analysis of chiral compounds.

Innovations in Materials Science and Chiral Polymer Development

The unique structural characteristics of this compound make it a valuable building block for the creation of advanced materials, particularly chiral polymers. chemimpex.com The isocyanate functional group is a key component in the synthesis of polyurethanes and polyureas, and by incorporating this specific chiral monomer, materials with programmed, enantioselective properties can be developed.

The field of chiral polymers is rapidly expanding, with applications in enantioselective separations, asymmetric catalysis, and chiroptical devices. rsc.org By polymerizing or grafting this compound onto a polymer backbone, it is possible to create a chiral stationary phase (CSP) for chromatography columns. nih.gov These CSPs are capable of separating racemic mixtures into their individual enantiomers, a process of fundamental importance in the pharmaceutical industry.

Future research is directed towards creating "smart" polymers that exhibit a response to external stimuli. The incorporation of the rigid and chromophoric naphthyl group from the isocyanate can impart unique thermal, mechanical, and optical properties to the resulting polymers. chemimpex.comrsc.org These materials could find use in specialized coatings, durable adhesives, and advanced composites. chemimpex.com

Table 1: Potential Applications in Chiral Polymer Science

| Feature of (R)-NEI | Resulting Polymer Property | Potential Application |

| Chiral Center | Enantioselective Recognition | Chiral Stationary Phases (CSPs) for HPLC |

| Isocyanate Group | Polyurethane/Polyurea Formation | Synthesis of Advanced Chiral Polymers |

| Naphthyl Group | Enhanced Optical/Thermal Properties | Chiroptical Sensors, High-Durability Coatings |

Potential in Green Chemistry Synthetic Protocols

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govsphinxsai.comwjarr.com this compound has significant potential within this framework, primarily through its role in promoting atom economy and reducing chemical waste.

Furthermore, the development of catalytic, enantioselective reactions is a cornerstone of green chemistry. While the isocyanate itself is often used as a stoichiometric reagent, it is critical for the analytical validation of these green catalytic methods. Future research may focus on developing catalytic cycles where similar chiral isocyanates are regenerated, or on using it in solvent-free conditions or with greener solvents like ionic liquids or supercritical CO2 to further reduce environmental impact. wjarr.com

Emerging Roles in Chemical Biology and Sensing Applications

The interface of chemistry and biology relies on molecular tools that can interact with and report on biological systems with high specificity. The ability of this compound to selectively react with certain functional groups in a chiral-dependent manner makes it a powerful tool for chemical biology and the development of novel sensors.

A key application is in the analysis of chiral biomolecules, such as amino acids or drug metabolites in biological fluids. For instance, it is used as a chiral derivatizing reagent for the determination of nadolol (B74898) enantiomers in human plasma via HPLC with fluorometric detection. The isocyanate reacts with the amine or alcohol groups on the target molecule, tagging it with the naphthyl group. The naphthyl moiety is fluorescent, acting as a reporter that allows for highly sensitive detection. Because the derivatization creates diastereomers, they can be separated chromatographically, allowing for the precise quantification of each enantiomer even at very low concentrations.